molecular formula C7H5BrINO2 B1594439 2-Amino-5-bromo-3-iodobenzoic acid CAS No. 6288-59-1

2-Amino-5-bromo-3-iodobenzoic acid

Cat. No.: B1594439
CAS No.: 6288-59-1
M. Wt: 341.93 g/mol
InChI Key: DSPDBUHIZWUADI-UHFFFAOYSA-N
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Description

2-Amino-5-bromo-3-iodobenzoic acid is an organic compound with the molecular formula C7H5BrINO2 It is a derivative of benzoic acid, characterized by the presence of amino, bromo, and iodo substituents on the benzene ring

Scientific Research Applications

2-Amino-5-bromo-3-iodobenzoic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique substituents.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Safety and Hazards

The safety data sheet for a related compound, 2-Amino-5-iodobenzoic acid, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Mechanism of Action

Target of Action

Similar compounds have been used in the synthesis of pharmaceutical intermediates , suggesting that it may interact with various biological targets.

Mode of Action

The presence of the amino and carboxylic acid groups suggests that it could participate in various chemical reactions, such as nucleophilic substitution . The bromo and iodo substituents on the benzene ring could potentially undergo electrophilic aromatic substitution reactions .

Biochemical Pathways

Given its potential use in the synthesis of pharmaceutical intermediates , it’s plausible that it could influence a variety of biochemical pathways depending on the specific derivative synthesized.

Result of Action

As a potential precursor for pharmaceutical intermediates , its effects would likely depend on the specific derivative synthesized and its interaction with biological targets.

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could potentially influence the action, efficacy, and stability of 2-Amino-5-bromo-3-iodobenzoic acid . For instance, its solubility and reactivity could be affected by the pH of the environment. Additionally, certain conditions might favor the formation of specific derivatives, thereby influencing its overall action.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-5-bromo-3-iodobenzoic acid typically involves multi-step reactions starting from commercially available benzoic acid derivatives. One common method includes the bromination and iodination of 2-aminobenzoic acid under controlled conditions. The reaction conditions often involve the use of bromine and iodine reagents in the presence of catalysts or under specific temperature and pH conditions to ensure selective substitution at the desired positions.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and iodination processes, utilizing efficient and cost-effective reagents and catalysts. The process optimization focuses on maximizing yield and purity while minimizing by-products and environmental impact.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-5-bromo-3-iodobenzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of halogen atoms.

    Oxidation and Reduction Reactions: The amino group can be oxidized or reduced under specific conditions.

    Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Coupling Reactions: Palladium catalysts and boronic acids under mild conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while oxidation reactions can produce nitro derivatives.

Comparison with Similar Compounds

  • 2-Amino-5-bromobenzoic acid
  • 2-Amino-5-iodobenzoic acid
  • 3-Bromo-5-iodobenzoic acid

Comparison: 2-Amino-5-bromo-3-iodobenzoic acid is unique due to the simultaneous presence of both bromine and iodine atoms, which can significantly influence its reactivity and biological activity

Properties

IUPAC Name

2-amino-5-bromo-3-iodobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrINO2/c8-3-1-4(7(11)12)6(10)5(9)2-3/h1-2H,10H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSPDBUHIZWUADI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(=O)O)N)I)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrINO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10978625
Record name 2-Amino-5-bromo-3-iodobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10978625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

341.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6288-59-1
Record name NSC11449
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11449
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Amino-5-bromo-3-iodobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10978625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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